

Comparative Reactivity Guide: 5-Bromo vs 3-Bromo Pyrazole-4-Carbaldehydes

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Compound of Interest

Compound Name: 5-Bromo-1-ethyl-1H-pyrazole-4-carbaldehyde

Cat. No.: B12517969

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Executive Summary

In the design of pyrazole-based pharmacophores, the choice between the 3-bromo and 5-bromo isomers of 1-alkyl-1H-pyrazole-4-carbaldehyde is not merely structural but dictates the synthetic strategy.

- **3-Bromo Isomer:** The "Suzuki-Active" Scaffold. It exhibits superior reactivity in palladium-catalyzed cross-coupling reactions due to minimal steric hindrance. It is the preferred starting point for introducing aryl/heteroaryl groups via C-C bond formation.
- **5-Bromo Isomer:** The "-Active" Scaffold. Positioned adjacent to the -alkyl group, the C5-bromide is highly activated for nucleophilic displacement by amines or thiols, driven by the inductive effect of the pyrrole-like nitrogen ().

Structural & Electronic Analysis

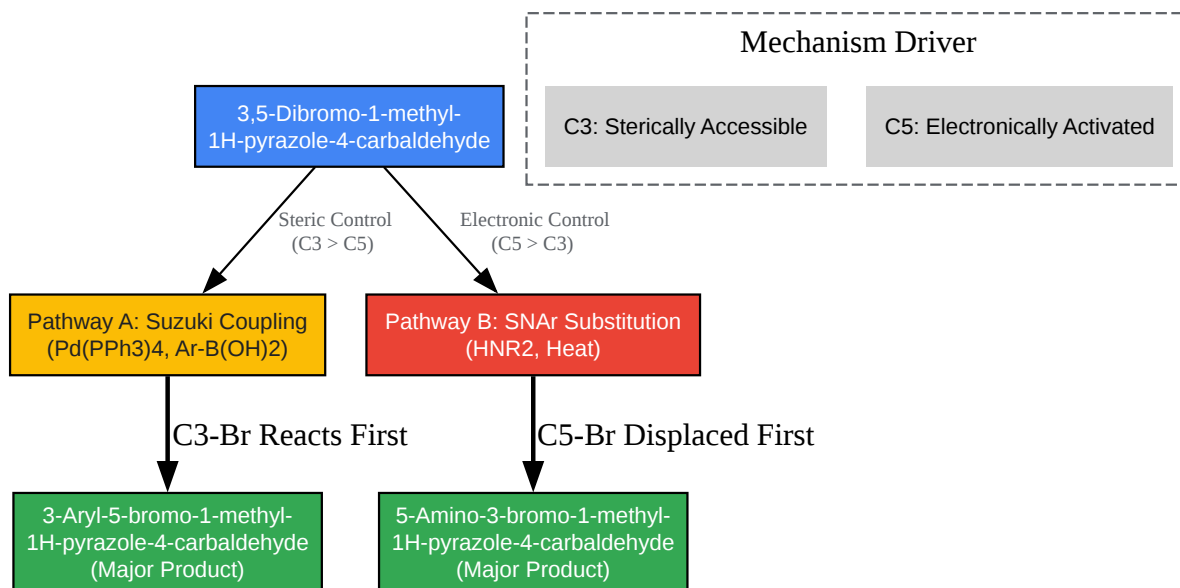
The reactivity divergence stems from the asymmetry introduced by the

-substituent (typically methyl or phenyl).

Feature	3-Bromo-1-methyl-4-CHO	5-Bromo-1-methyl-4-CHO
Position	Adjacent to Pyridine-like	Adjacent to Pyrrole-like
Steric Environment	Open / Accessible	Hindered (by -Me group)
Electronic Character	Electron-deficient (C=N influence)	Highly Electrophilic (Inductive + CHO)
Primary Reactivity	Pd-Catalyzed Coupling (Suzuki)	Nucleophilic Substitution ()
Lithiation Tendency	Low (Kinetic product is C5-Li)	High (C5-H is most acidic site)

Reactivity Landscape Diagram

The following diagram illustrates the divergent synthetic pathways from a common 3,5-dibromo precursor.



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Caption: Divergent reactivity of the 3,5-dibromo scaffold. C3 favors Pd-catalysis due to steric accessibility, while C5 favors nucleophilic attack due to electronic activation.

Detailed Reactivity Profiles

A. Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Dominant Isomer: 3-Bromo In

-alkyl pyrazoles, the C5 position is sterically crowded by the

-alkyl group. Consequently, oxidative addition of Palladium(0) occurs significantly faster at the C3-Br bond.

- Selectivity: In 3,5-dibromo-1-methyl-1H-pyrazole-4-carbaldehyde, Suzuki coupling with 1.0 equivalent of arylboronic acid yields the 3-aryl-5-bromo derivative with >90% regioselectivity.
- Optimization: Use bulky phosphine ligands (e.g., SPhos, XPhos) to further differentiate the steric environment if selectivity drops.

B. Nucleophilic Aromatic Substitution ()

Dominant Isomer: 5-Bromo While pyrazoles are generally electron-rich, the 4-formyl group acts as a strong electron-withdrawing group (EWG), activating the ring.

- Mechanism: The nucleophile attacks C5, forming a Meisenheimer-like intermediate. The C5 position is preferred because the negative charge is stabilized by the adjacent and the para-formyl group. Additionally, the -alkyl group exerts an inductive withdrawing effect that makes C5 more electrophilic than C3.
- Scope: Effective with primary/secondary amines and thiols. Oxygen nucleophiles (alkoxides) may require higher temperatures.

Experimental Protocols

Protocol A: Regioselective Suzuki Coupling (C3-Functionalization)

Objective: Synthesis of 3-(4-methoxyphenyl)-5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde.

- Setup: In a Schlenk tube, dissolve 3,5-dibromo-1-methyl-1H-pyrazole-4-carbaldehyde (1.0 equiv, 1.0 mmol) and 4-methoxyphenylboronic acid (1.1 equiv) in 1,4-dioxane/water (4:1 v/v, 10 mL).
- Base & Catalyst: Add (2.0 equiv). Degas the solution by bubbling for 15 min. Add (5 mol%).
- Reaction: Heat at 80°C for 4–6 hours. Monitor by TLC (C3-product typically is more polar than starting material).
- Workup: Dilute with EtOAc, wash with brine, dry over

- Purification: Silica gel chromatography (Hexane/EtOAc gradient).
 - Note: If bis-coupling (3,5-diaryl) is observed, lower the temperature to 60°C and reduce boronic acid to 0.95 equiv.

Protocol B: Regioselective Displacement (C5-Functionalization)

Objective: Synthesis of 5-morpholino-1-methyl-1H-pyrazole-4-carbaldehyde.

- Reagents: Dissolve 5-bromo-1-methyl-1H-pyrazole-4-carbaldehyde (or the 5-chloro analog) (1.0 equiv) in anhydrous DMF (0.5 M concentration).
- Nucleophile: Add morpholine (1.5 equiv) and (2.0 equiv).
- Reaction: Heat to 100°C for 12 hours. The 4-CHO group is essential for this transformation; without it, the reaction will not proceed.
- Workup: Pour into ice water. The product often precipitates as a solid. Filter and wash with water.^[1] Recrystallize from ethanol if necessary.

Comparative Data Summary

Reaction Type	Substrate	Preferred Site	Yield (Typical)	Key Factor
Suzuki Coupling	3,5-Dibromo-4-CHO	C3	75-90%	Steric hindrance at C5 blocks Pd.
Sonogashira	3,5-Dibromo-4-CHO	C3	70-85%	Steric accessibility of C3.
(Amines)	3,5-Dibromo-4-CHO	C5	60-80%	Inductive activation by -alkyl.
Lithiation	1-Methyl-4-CHO	C5	N/A	C5-H is the kinetic deprotonation site.

References

- Regioselective Suzuki Couplings of Polyhaloheterocycles.
 - Source: Organic & Biomolecular Chemistry.[2][3][4][5][6]
 - Context: Discusses steric vs electronic control in Suzuki couplings of dibromo-heterocycles.
- Nucleophilic Aromatic Substitution of 5-Bromo-1,2,3-triazines and Pyrazoles.
 - Source: Journal of Organic Chemistry (2022).
 - Context: Establishes the reactivity of C5-bromo positions activ
- Synthesis of Pyrazole-4-carbaldehydes via Vilsmeier-Haack.
 - Source: ARKIVOC (2011).
 - Context: foundational synthesis of the aldehyde precursors and subsequent reactivity.[7]
- Regioselective Synthesis of 1,3,5-Substituted Pyrazoles.

- Source: Organic Letters (2008).
- Context: Detailed mechanistic insight into controlling regiochemistry during pyrazole synthesis.

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- [3. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins \[organic-chemistry.org\]](#)
- [4. researchgate.net \[researchgate.net\]](#)
- [5. New flexible synthesis of pyrazoles with different, functionalized substituents at C3 and C5 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [6. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 \[smolecule.com\]](#)
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